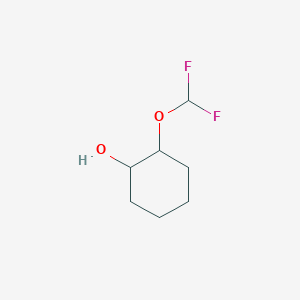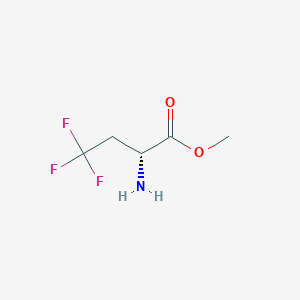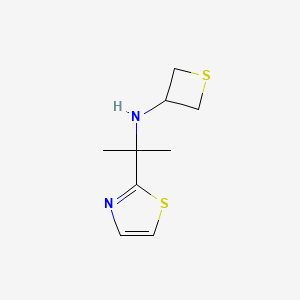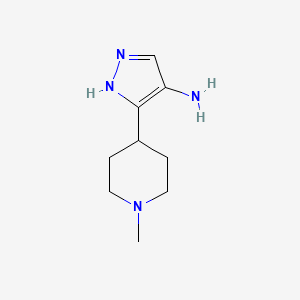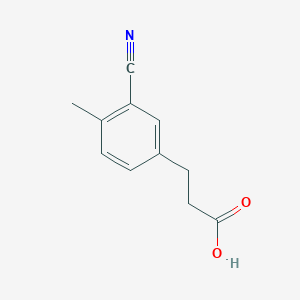
N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a 2-methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with formaldehyde and ammonia to form 4-(aminomethyl)cyclohexanone.
Reductive Alkylation: The intermediate is then subjected to reductive alkylation with 2-methylpropan-2-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can further modify the cyclohexane ring or the aminomethyl group, potentially forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of cyclohexylamines on biological systems.
Industrial Applications: The compound may be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target. The cyclohexane ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing a nitrogen atom, similar in structure but lacking the aminomethyl and 2-methylpropan-2-amine groups.
Cyclohexylamine: Contains a cyclohexane ring with an amino group, but lacks the additional substituents present in N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)cyclohexyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H26N2/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h10-11,14H,4-9,13H2,1-3H3 |
InChI Key |
BNCASAVSARAFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1CCC(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


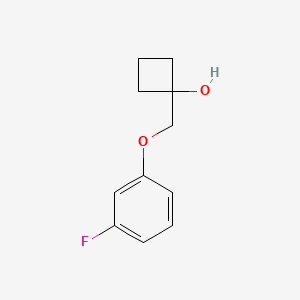
![1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)

![N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13341668.png)
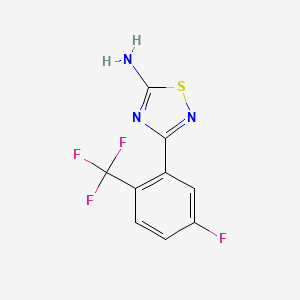
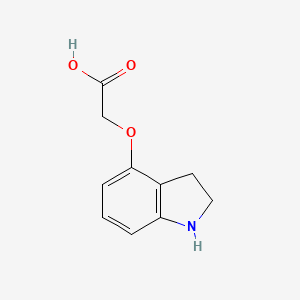
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13341693.png)
